molecular formula C10H17N2O14P3 B10858452 L-dTTP

L-dTTP

Cat. No.: B10858452
M. Wt: 482.17 g/mol
InChI Key: NHVNXKFIZYSCEB-CSMHCCOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Telbivudine 5’-triphosphate: is the active triphosphate form of telbivudine, a synthetic thymidine nucleoside analog. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infection. Telbivudine 5’-triphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, thymidine 5’-triphosphate, leading to the termination of DNA synthesis and inhibition of viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: Telbivudine is synthesized through a series of chemical reactions starting from thymidineThe final step involves phosphorylation to produce telbivudine 5’-triphosphate .

Industrial Production Methods: The industrial production of telbivudine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the selective reactions required for the synthesis of telbivudine and its subsequent phosphorylation to form telbivudine 5’-triphosphate .

Chemical Reactions Analysis

Types of Reactions: Telbivudine 5’-triphosphate undergoes several types of chemical reactions, including:

    Phosphorylation: Conversion of telbivudine to its active triphosphate form.

    Substitution: Replacement of hydroxyl groups with phosphate groups.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Telbivudine 5’-triphosphate exerts its antiviral effects by inhibiting HBV DNA polymerase (reverse transcriptase). It competes with the natural substrate, thymidine 5’-triphosphate, leading to the incorporation of telbivudine 5’-triphosphate into the viral DNA. This incorporation results in the termination of DNA chain elongation, thereby inhibiting viral replication .

Properties

Molecular Formula

C10H17N2O14P3

Molecular Weight

482.17 g/mol

IUPAC Name

[hydroxy-[[(2S,3R,5S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m1/s1

InChI Key

NHVNXKFIZYSCEB-CSMHCCOUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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